REACTION_SMILES
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[Al:31].[C:15]([CH3:17])([CH3:18])([O:19][OH:16])[CH3:20].[C:1]([CH3:2])(=[O:3])[O:4][CH2:5][CH:6]=[C:7]([CH3:8])[CH2:9][CH2:10][CH:11]=[C:12]([CH3:13])[CH3:14].[CH3:32][c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1.[Cl:39][CH2:40][Cl:41].[O:42]=[Mn:43]=[O:44].[OH:21][C:22]([c:23]1[c:24]([OH:25])[cH:26][cH:27][cH:28][cH:29]1)=[O:30]>>[C:1]([CH3:2])(=[O:3])[O:4][CH2:5][CH:6]=[C:7]([CH3:8])[CH2:9][CH2:10][CH:11]=[C:12]([CH:13]=[O:19])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OO
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Name
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CC(=O)OCC=C(C)CCC=C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OCC=C(C)CCC=C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn]=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccccc1O
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Name
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Type
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product
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Smiles
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CC(=O)OCC=C(C)CCC=C(C)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |